molecular formula C6H4Cl2 B7761281 1,2-Dichlorobenzene CAS No. 95-50-1; 25321-22-6(mixedisomers)

1,2-Dichlorobenzene

Cat. No.: B7761281
CAS No.: 95-50-1; 25321-22-6(mixedisomers)
M. Wt: 147.00 g/mol
InChI Key: RFFLAFLAYFXFSW-UHFFFAOYSA-N
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Description

1,2-Dichlorobenzene, also known as ortho-dichlorobenzene, is an organic compound with the chemical formula C₆H₄Cl₂. It is a colorless liquid with a distinctive naphthalene-like odor. This compound is poorly soluble in water but miscible with most organic solvents. It is primarily used as a precursor in the synthesis of agrochemicals, as a solvent for fullerenes, and in various industrial applications such as insecticides and metal surface cleaning .

Mechanism of Action

Target of Action

1,2-Dichlorobenzene, also known as ortho-dichlorobenzene (ODCB), is an organic compound that is a derivative of benzene, differing from the parent compound by the presence of two adjacent chlorine atoms . It is primarily used as a precursor for agrochemicals, a solvent for fullerenes, an insecticide, and an agent to remove carbon-based contamination from metal . .

Mode of Action

It is known that chlorobenzenes, including this compound, can be metabolized in mammals . The catabolism of chlorobenzenes is thought to occur via hydroxylation, where chlorine atoms are replaced by hydroxyl groups to form catechol, followed by ring fission via the ortho-cleavage pathway .

Biochemical Pathways

This compound is metabolized in mammals through a series of biochemical reactions. The primary metabolite of this compound is 2,3-dichlorophenol, which occurs in urine in glucuronide or sulfate form . This suggests that the compound may be involved in glucuronidation and sulfation pathways, which are key processes in phase II drug metabolism.

Pharmacokinetics

It is known that this compound is a non-polar colorless liquid that is miscible in most organic solvents but poorly soluble in water . This suggests that it may be readily absorbed through the lungs, gastrointestinal tract, and skin .

Result of Action

Exposure to this compound can result in irritation of mucous membranes, hyperactivity, cyanosis, and weight loss, as well as damage to the liver and kidneys . It is mildly toxic upon ingestion and can cause respiratory tract irritation, eye irritation, and skin irritation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is a liquid at 20°C and is denser than water, making it moderately volatile . It has low solubility in water, so it will volatilize rapidly once dissolved and adsorb moderately to organic matter . During a spill, this compound will evaporate in part but may also enter into the soil or drain into a waterway .

Biochemical Analysis

Biochemical Properties

1,2-Dichlorobenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in its degradation. For instance, bacterial strains such as Acidovorax sp. and Ralstonia sp. have been identified to degrade this compound by using it as a sole carbon and energy source . These bacteria produce specific enzymes that catalyze the breakdown of this compound, leading to its complete degradation. The interactions between this compound and these enzymes are crucial for the bioremediation of contaminated environments.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific enzymes and proteins. In bacterial cells, enzymes such as dioxygenases catalyze the initial steps of this compound degradation by incorporating oxygen into the molecule, leading to its breakdown into less toxic compounds . This process involves the activation of the enzyme’s active site, where this compound binds and undergoes a series of chemical transformations. Additionally, this compound can inhibit or activate other enzymes, affecting various metabolic pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound can be completely degraded by specific bacterial strains within 32 hours under optimal conditions . Its stability and degradation rate can vary depending on environmental factors such as temperature, pH, and the presence of other chemicals. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can induce toxic effects. Studies have shown that high doses of this compound can cause liver and kidney damage in animal models, as well as changes in blood chemistry and enzyme activity . These toxic effects are dose-dependent and can be influenced by factors such as the duration of exposure and the animal’s metabolic capacity.

Metabolic Pathways

This compound is involved in specific metabolic pathways that lead to its degradation and detoxification. In bacterial cells, the degradation of this compound involves enzymes such as dioxygenases and dehydrogenases, which catalyze the breakdown of the compound into less toxic intermediates . These intermediates are further metabolized by other enzymes, leading to the complete mineralization of this compound. The metabolic pathways of this compound can also affect metabolic flux and metabolite levels in cells, influencing overall cellular metabolism.

Preparation Methods

1,2-Dichlorobenzene is typically produced as a byproduct during the chlorination of benzene. The reaction involves the direct chlorination of benzene in the presence of a catalyst such as iron (III) chloride, resulting in a mixture of dichlorobenzene isomers. The 1,2-isomer is separated from the mixture through distillation . Another method involves the catalytic hydrodehalogenation of 1,2,4-trichlorobenzene with hydrogen in the gas phase using a platinum/spinel catalyst .

Chemical Reactions Analysis

1,2-Dichlorobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and strong oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Dichlorobenzene has several scientific research applications:

Comparison with Similar Compounds

1,2-Dichlorobenzene is one of three isomeric forms of dichlorobenzene, the others being 1,3-dichlorobenzene (meta-dichlorobenzene) and 1,4-dichlorobenzene (para-dichlorobenzene) . While all three isomers share similar chemical properties, they differ in their physical properties and specific applications:

This compound is unique due to its specific applications in the synthesis of agrochemicals and its use as a solvent for fullerenes.

Properties

IUPAC Name

1,2-dichlorobenzene
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InChI

InChI=1S/C6H4Cl2/c7-5-3-1-2-4-6(5)8/h1-4H
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InChI Key

RFFLAFLAYFXFSW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)Cl)Cl
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Molecular Formula

C6H4Cl2
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DSSTOX Substance ID

DTXSID6020430
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Molecular Weight

147.00 g/mol
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Physical Description

O-dichlorobenzene appears as a clear colorless liquid with a pleasant odor. Denser than water and insoluble in water. Flash point 150 °F. Toxic by inhalation and ingestion. Used to make other chemicals, solvents, fumigants and insecticides and for many other uses., Liquid, Colorless to pale-yellow liquid with a pleasant, aromatic odor.(herbicide); [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colorless to pale-yellow liquid with a pleasant, aromatic odor., Colorless to pale-yellow liquid with a pleasant, aromatic odor. [herbicide]
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Boiling Point

356.9 °F at 760 mmHg (NTP, 1992), 180.1 °C at 760 mm Hg, 180-183 °C, 357 °F
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Flash Point

151 °F (NTP, 1992), 151 °F, 155 °F (Open Cup); 151 °F (Closed Cup), 68 °C, closed cup; 74 °C, open cup, 66 °C c.c.
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Solubility

less than 1 mg/mL at 76.1 °F (NTP, 1992), Miscible with alcohol, ether, benzene., In water, 156 mg/L at 25 °C, Solubility in water: very poor, 0.01%
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Density

1.306 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3059 g/mL at 20 °C/4 °C, Saturated liquid density 81.45 lb/cu ft @ 70 °F, Saturated vapor density= 0.00065 lb/cu ft @ 70 °F, Relative density (water = 1): 1.3, 1.306, 1.30
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Vapor Density

5.05 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.05 (Air = 1), Relative vapor density (air = 1): 5.1, 5.05
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Vapor Pressure

1 mmHg at 68 °F ; 1.5 mmHg at 77 °F (NTP, 1992), 1.36 [mmHg], 1.36 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.16, 1 mmHg@68 °F, 1.5 mmHg@77 °F, 1 mmHg
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Record name o-Dichlorobenzene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0189.html
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Mechanism of Action

1,2-dichlorobenzene (1,2-DCB), an industrial solvent, is a known hepatotoxicant. Two oxidative events in the liver contribute to 1,2-DCB-induced liver injury: an initial hepatocellular oxidative stress, followed by oxidant stress associated with an inflammatory response. We hypothesize that the initial hepatocellular oxidative event triggers molecular and cellular processes within hepatocytes that lead to the production of factors that contribute to Kupffer cell (KC) activation and upregulation of the inflammatory cascade. To investigate the molecular effects of 1,2-DCB, primary cultures of Fischer-344 (F-344) and Sprague-Dawley (SD) rat hepatocytes were incubated with 1,2-DCB (3.6-12.4 umol) and examined for enhanced DNA-binding activity of the oxidant-sensitive transcription factors activator protein-1 (AP-1), nuclear factor-kappa B (NF-kappaB), and electrophile responsive element (EpRE), and production and release of the chemokine cytokine-induced neutrophil chemoattractant (CINC). In F-344 rat hepatocytes, the activities of AP-1 and NF-kappaB were increased by as much as 3-fold by 6 h of 1,2-DCB treatment, when compared to control. Nuclear translocation of EpRE was also enhanced by 3-fold and occurred 2 h following 1,2-DCB treatment. These events were greater in F-344 than in SD rat hepatocytes incubated with 1,2-DCB. Moreover, F-344 rat hepatocytes produced and released CINC following incubation with 1,2-DCB, but SD rat hepatocytes did not. Lastly, conditioned media from 1,2-DCB-treated F-344 rat hepatocytes stimulated KC activity as determined by enhanced NF-kappaB-binding activity and increased nitric oxide production. Collectively, these data suggest that the mechanisms of 1,2-DCB-induced hepatotoxicity involve intercellular communication whereby compromised hepatocytes may signal KC activation via the production and release of oxidant-sensitive chemokines and cytokines., ... Although, hepatotoxic injury of o-DCB is greater in Fischer 344 (F344) when compared with Sprague Dawley (S-D) rats, this interstrain difference does not transcend into any difference in lethal effects of o-DCB. Interstrain difference in compensatory tissue repair has been suggested as the underlying mechanism for the lack of strain differences in lethality ... The objectives of the present study were (1) to investigate if the differences in compensatory tissue repair are reflected in differential protooncogene expression in S-D versus F344 rat livers and (2) to investigate if changes in protooncogene expression could explain the decrease and delay in tissue repair response beyond a threshold of 0.6 mL o-DCB/kg. Male S-D and F344 rats (8/9 weeks old) were administered either 0.6 or 1.2 mL o-DCB/kg and changes in expression of protooncogenes c-myc (immediate early) and Ha-ras (delayed early) were examined over a time course. Findings of this study indicate that the timing and extent of c-myc and Ha-ras expression varies in the two strains following administration of o-DCB. ..., The more pronounced toxicity to the liver of the ortho-isomer has been associated with a more pronounced binding of the compound or its intermediate metabolites to liver proteins..., para-Dichlorobenzene, but not ortho-dichlorobenzene, induces renal tumors specifically in male rats. There is substantial evidence that para-dichlorobenzene induces these tumors through an alpha2u-globulin-associated response. Although para-dichlorobenzene does not bind to DNA in the male rat kidney, there is weak evidence that it binds to DNA in several tissues in treated mice. Both ortho- and para-dichlorobenzene have been reported to bind to proteins and DNA in the same mouse tissues. No attempt was made to isolate any DNA adducts. The data available on the genotoxicity of para-dichlorobenzene and ortho-dichlorobenzene also do not allow any distinction to be made between these two compounds, which differ significantly in their tumorigenicity: ortho-dichlorobenzene does not cause tumors, whereas para-dichlorobenzene causes liver tumors in mice and kidney tumors in male rats. Overall, the data on genotoxicity do not support a mechanism for renal-cell tumor induction in rats involving direct interaction of para-dichlorobenzene with DNA. Therefore, the overall data, including those on genotoxicity, indicate that para-dichlorobenzene causes renal tumors in male rats through an alpha2u-globulin associated response.
Record name 1,2-DICHLOROBENZENE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/521
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

1,4-dichlorobenzene /at/ 0.5-l% w/w., High purity grade: less than 0.2% 1,2,4-trichlorobenzene and less than 0.005% monochlorobenzene. Technical grade: less than 19.0% other dichlorobenzenes isomers, less than 1.0% trichlorobenzenes & less than 0.05% monochlorobenzene.
Record name 1,2-DICHLOROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/521
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless liquid, Colorless to pale-yellow liquid ...

CAS No.

95-50-1; 25321-22-6(mixedisomers), 95-50-1
Record name O-DICHLOROBENZENE
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Record name 1,2-Dichlorobenzene
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Record name O-DICHLOROBENZENE
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Record name 1,2-DICHLOROBENZENE
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Record name 1,2-DICHLOROBENZENE
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Record name O-DICHLOROBENZENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/755
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Benzene, o-dichloro-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/CZ44AA20.html
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Melting Point

1 °F (NTP, 1992), -16.7 °C, -17 °C, 1 °F
Record name O-DICHLOROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/6211
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Record name 1,2-DICHLOROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/521
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,2-DICHLOROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1066
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name O-DICHLOROBENZENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/755
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name o-Dichlorobenzene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0189.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,2-Dichlorobenzene
Reactant of Route 2
1,2-Dichlorobenzene
Reactant of Route 3
1,2-Dichlorobenzene
Reactant of Route 4
1,2-Dichlorobenzene
Reactant of Route 5
1,2-Dichlorobenzene
Reactant of Route 6
1,2-Dichlorobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.